Benzoctamine hydrochloride

概要

説明

ベンゾクタミン塩酸塩は、鎮静作用と抗不安作用で知られる化合物です。シバガイギー社の商標名Tacitinとして販売されています。 ほとんどの鎮静薬とは異なり、ベンゾクタミン塩酸塩は呼吸抑制を引き起こすのではなく、呼吸器を刺激します 。これは、ジアゼパムなどの他の鎮静剤や抗不安薬よりも安全な選択肢となります。

2. 製法

合成経路と反応条件: ベンゾクタミン塩酸塩の合成には、N-メチル-9,10-エタノアントラセン-9(10H)-メタナミンと塩酸の反応が含まれます。 反応条件は通常、合成中の化合物の安定性を確保するために、制御された温度環境が含まれます 。

工業生産方法: ベンゾクタミン塩酸塩の工業生産には、実験室と同じ反応条件で、大規模な合成が行われます。 プロセスは、高収率と高純度のために最適化されており、最終製品が製薬基準を満たすように、再結晶やクロマトグラフィーなどの精製工程を複数回行うのが一般的です 。

3. 化学反応の分析

反応の種類: ベンゾクタミン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、さまざまな酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物の官能基を変え、薬理学的特性を変化させる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: 塩素や臭素などのハロゲン化剤.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生じることがあり、一方、還元はアミン誘導体を生じる可能性があります 。

4. 科学研究の用途

ベンゾクタミン塩酸塩は、幅広い科学研究の用途を持っています。

化学: 薬理学的活性に対する構造修飾の影響を研究するためのモデル化合物として使用されます。

生物学: 特にセロトニン、エピネフリン、ノルエピネフリンなどの神経伝達物質系への影響について調査されています.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzoctamine hydrochloride involves the reaction of N-methyl-9,10-ethanoanthracene-9(10H)-methanamine with hydrochloric acid. The reaction conditions typically include a controlled temperature environment to ensure the stability of the compound during synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Benzoctamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

科学的研究の応用

Pharmacological Profile

Chemical Structure and Mechanism of Action

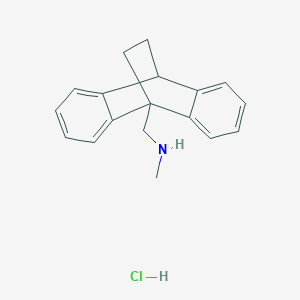

- Chemical Formula : C₁₈H₁₉ClN

- Molecular Weight : 285.82 g/mol

- Mechanism : Benzoctamine hydrochloride primarily interacts with the serotonin system, increasing serotonin levels in the brain, akin to selective serotonin reuptake inhibitors (SSRIs) used for anxiety and depression. It also exhibits antagonistic effects on catecholamines such as epinephrine and norepinephrine, contributing to its calming properties .

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

- Anxiolytic Effects :

- Sedative Properties :

- Potential in Neurological Disorders :

Comparative Analysis with Other Anxiolytics

| Compound Name | Structure Type | Primary Use | Unique Aspects |

|---|---|---|---|

| Diazepam | Benzodiazepine | Anxiolytic | Depresses respiratory function; acts on GABA receptors |

| Chlordiazepoxide | Benzodiazepine | Anxiolytic | Similar efficacy; also depresses respiratory function |

| Buspirone | Azaspirodecanedione | Anxiolytic | Non-sedative; acts primarily on serotonin receptors |

| Benzoctamine | Aromatic Amine | Anxiolytic/Sedative | Stimulates respiratory function; unique action on serotonin system |

Case Studies and Clinical Insights

-

Clinical Efficacy in Anxiety Disorders :

A study demonstrated that this compound effectively reduced anxiety symptoms in patients with generalized anxiety disorder (GAD). Participants reported significant improvements in anxiety levels compared to baseline measurements after treatment over a four-week period . -

Respiratory Function Preservation :

In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), benzoctamine was administered as part of a treatment regimen aimed at managing both anxiety and respiratory symptoms. Results indicated that patients experienced reduced anxiety without compromising their respiratory function, showcasing its dual therapeutic potential . -

Pharmacokinetics :

The pharmacokinetic profile of this compound shows a half-life of approximately 2–3 hours with high bioavailability when administered orally or intravenously. This rapid action supports its use in acute anxiety management scenarios .

作用機序

ベンゾクタミン塩酸塩がどのようにしてその効果を発揮するのか、その正確なメカニズムは完全に解明されていません。 前脳のセロトニンレベルを上昇させることが知られており、これはセロトニン選択的再取り込み阻害剤と同様の抗不安効果を媒介する可能性があります 。 さらに、ベンゾクタミン塩酸塩はエピネフリンとノルエピネフリンに拮抗作用を示し、鎮静作用に貢献しています 。

類似化合物:

ジアゼパム: 別の抗不安薬ですが、ベンゾクタミン塩酸塩とは異なり、呼吸抑制を引き起こす可能性があります。

クロルジアゼポキシド: 類似した抗不安効果ですが、副作用のプロフィールが異なります。

独自性: ベンゾクタミン塩酸塩は、鎮静作用と抗不安作用を有しながら、呼吸器を刺激する能力において独自です。 これは、特に呼吸器の懸念がある患者にとって、他の鎮静剤よりも安全な選択肢となります 。

類似化合物との比較

Diazepam: Another anxiolytic drug, but unlike benzoctamine hydrochloride, it can cause respiratory depression.

Chlordiazepoxide: Similar anxiolytic efficacy but different side effect profile.

Maprotiline: A tetracyclic antidepressant structurally related to this compound, differing only in the length of their side chain.

Uniqueness: this compound is unique in its ability to stimulate the respiratory system while providing sedative and anxiolytic effects. This makes it a safer alternative to other sedative drugs, particularly in patients with respiratory concerns .

生物活性

Benzoctamine hydrochloride, also known as Ba-30803, is a psychoactive compound that has garnered attention for its sedative and anxiolytic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.

- Chemical Formula : CHClN

- Molecular Weight : 285.81 g/mol

- CAS Number : 10085-81-1

- IUPAC Name : methyl({tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9(14),10,12-hexaen-1-yl}methyl)amine hydrochloride

This compound exhibits its biological effects primarily through interactions with the central nervous system:

- Serotonin Receptor Modulation : It blocks central postsynaptic serotonin receptors, which is believed to decrease serotonin turnover in the brain. This mechanism is crucial for its anxiolytic effects .

- Neurotransmitter Influence : Research indicates that benzoctamine increases serotonin levels while decreasing epinephrine and norepinephrine turnover, contributing to its sedative and anxiolytic properties .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Anxiolytic Activity : It demonstrates significant anxiolytic effects comparable to benzodiazepines but without the associated risks of respiratory depression or addiction .

- Sedative Properties : Unlike traditional sedatives that may depress respiratory function, benzoctamine stimulates the respiratory system, making it a safer alternative in clinical settings .

- Potential in Epilepsy Treatment : Some studies have explored its efficacy in treating epilepsy; however, safety concerns have limited its application in this area.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Animal Studies : In vivo studies have shown that benzoctamine inhibits head twitch reactions induced by L-5-hydroxytryptophan (5-HTP) in mice and antagonizes tryptamine-induced convulsions in rats . These findings suggest a robust interaction with serotonergic pathways.

- Clinical Applications : Benzoctamine has been used in treating anxiety neurosis and controlling aggression in children. Its dual action as both a sedative and anxiolytic makes it particularly valuable in managing anxiety disorders .

Comparative Analysis with Other Compounds

Benzoctamine's unique profile can be contrasted with other similar compounds:

| Compound | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Benzoctamine | Tetracyclic | Sedative/Anxiolytic | Stimulates respiration; lower addiction risk |

| Diazepam | Benzodiazepine | Anxiolytic | Risk of respiratory depression |

| Clonazepam | Benzodiazepine | Anxiolytic | Longer half-life; potential for dependence |

| Maprotiline | Tetracyclic antidepressant | Antidepressant | Norepinephrine uptake inhibitor |

特性

IUPAC Name |

N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPJYSIIKYJREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17243-39-9 (Parent) | |

| Record name | Benzoctamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60143543 | |

| Record name | Benzoctamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10085-81-1 | |

| Record name | Benzoctamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10085-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoctamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoctamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(methyl-9,10-ethano-9(10H)-anthryl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C280S920Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。